molecular formula C19H28N2O5S B4194473 ETHYL 1-{2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXYLATE

ETHYL 1-{2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXYLATE

Cat. No.: B4194473
M. Wt: 396.5 g/mol
InChI Key: QNSRUBUEEFEBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate is a complex organic compound with a molecular formula of C19H28N2O6S. This compound is known for its unique chemical structure, which includes a piperidine ring, a methylsulfonyl group, and a 4-methylphenyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 4-methylphenylamine with methylsulfonyl chloride to form N-(4-methylphenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with ethyl 4-piperidinecarboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, often involving precise temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-{2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate: Similar structure but with a methoxy group instead of a methyl group.

    Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate: Similar structure but with a glycyl group instead of an alanyl group.

Properties

IUPAC Name

ethyl 1-[2-(4-methyl-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-5-26-19(23)16-10-12-20(13-11-16)18(22)15(3)21(27(4,24)25)17-8-6-14(2)7-9-17/h6-9,15-16H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSRUBUEEFEBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(C)N(C2=CC=C(C=C2)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-{2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-{2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXYLATE
Reactant of Route 3
ETHYL 1-{2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXYLATE
Reactant of Route 4
ETHYL 1-{2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXYLATE
Reactant of Route 5
ETHYL 1-{2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-{2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]PROPANOYL}PIPERIDINE-4-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.